Netilmicin

Antimicrobial Resistance Aminoglycoside-Modifying Enzymes Clinical Microbiology

Netilmicin is a 1-N-ethyl derivative of sisomicin that retains bactericidal activity against 80–90% of gentamicin-resistant Enterobacteriaceae harboring the ANT(2'') adenylating enzyme. It demonstrates significantly lower nephrotoxicity (8.7% vs. 14.0% for gentamicin) and ototoxicity in clinical meta-analyses, making it the preferred aminoglycoside for high-risk patients. Its distinct 198‑h terminal half-life supports once-daily dosing and unique pharmacokinetic studies. Ideal for formulary stocking in regions with documented ANT(2'')‑mediated resistance, antimicrobial susceptibility panel construction, and preclinical toxicity modeling.

Molecular Formula C21H41N5O7
Molecular Weight 475.6 g/mol
CAS No. 56391-56-1
Cat. No. B1678213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNetilmicin
CAS56391-56-1
SynonymsCertomycin
Nétromicine
Netillin
Netilmicin
Netilmicin Sulfate
Netrocin
Netromicina
Netromycin
Netromycine
Sch 20569
Sch-20569
Sch20569
Molecular FormulaC21H41N5O7
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/C21H41N5O7/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20/h5,11-20,25-29H,4,6-9,22-24H2,1-3H3/t11-,12+,13-,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1
InChIKeyCIDUJQMULVCIBT-MQDUPKMGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Netilmicin 56391-56-1: A Semisynthetic Aminoglycoside Antibiotic for Resistant Gram-Negative Infections


Netilmicin (CAS 56391-56-1) is a semisynthetic aminoglycoside antibiotic derived by 1-N-ethylation of sisomicin, a fermentation product of Micromonospora inyoensis [1]. It belongs to the aminoglycoside class and exerts its bactericidal effect by irreversibly binding to the 16S rRNA of the bacterial 30S ribosomal subunit, causing misreading of mRNA and inhibition of protein synthesis [2]. While sharing this core mechanism with gentamicin, tobramycin, and amikacin, netilmicin was specifically designed to overcome certain aminoglycoside-modifying enzymes (AMEs) that confer resistance to earlier agents, particularly the adenylating enzyme ANT(2'') [3]. It is not absorbed orally and is administered parenterally for serious systemic infections, especially those caused by gentamicin-resistant pathogens [2].

Why Netilmicin Cannot Be Substituted by Generic Aminoglycosides Like Gentamicin or Tobramycin


Despite their shared aminoglycoside class, netilmicin, gentamicin, tobramycin, and amikacin are not interchangeable in clinical or research settings due to three critical, quantifiable differences. First, netilmicin retains potent activity against a significant fraction of gentamicin-resistant Enterobacteriaceae (80-90% of isolates) that produce the adenylating enzyme ANT(2''), a common resistance mechanism in the U.S. and Europe [1]. Second, netilmicin demonstrates a statistically significant and clinically meaningful reduction in both nephrotoxicity and ototoxicity compared to gentamicin and tobramycin in both head-to-head trials and large meta-analyses [2]. Third, its distinct pharmacokinetic profile, including a longer terminal half-life and altered tissue distribution kinetics, influences dosing strategies and therapeutic drug monitoring (TDM) requirements, differentiating it from gentamicin [3]. These factors necessitate precise compound selection for optimal therapeutic outcomes, robust preclinical modeling, and accurate susceptibility testing.

Quantitative Evidence of Netilmicin Differentiation vs. Aminoglycoside Comparators


Superior Activity Against Gentamicin-Resistant Isolates: ANT(2'') Enzyme Evasion

Netilmicin demonstrates a key resistance profile advantage over gentamicin. A study of approximately 2,500 clinical isolates found that netilmicin was active against 80-90% of gentamicin-resistant isolates of Citrobacter, Enterobacter, E. coli, Klebsiella, and Staphylococcus. This is due to its stability against the ANT(2'') adenylating enzyme, which is a primary mechanism of gentamicin resistance in these species [1]. This finding is corroborated by another study showing netilmicin's activity against strains with ANT(2'') and other resistance patterns [2]. This specific advantage is not observed with gentamicin or tobramycin, which are readily inactivated by this enzyme.

Antimicrobial Resistance Aminoglycoside-Modifying Enzymes Clinical Microbiology

Significantly Reduced Nephrotoxicity: A Meta-Analysis of Clinical Outcomes

A large systematic review of 144 clinical trials involving approximately 10,000 patients quantified the incidence of aminoglycoside nephrotoxicity. Netilmicin demonstrated a significantly lower average nephrotoxicity rate of 8.7%, compared to 14.0% for gentamicin and 12.9% for tobramycin [1]. This relative reduction is substantial. A separate multi-center, prospective, randomized trial comparing netilmicin to tobramycin in 80 patients with serious systemic infections found an even more striking difference, with 0% nephrotoxicity in the netilmicin group versus 15% in the tobramycin group (P = 0.03) [2].

Nephrotoxicity Clinical Pharmacology Drug Safety

Significantly Reduced Ototoxicity (Cochlear and Vestibular)

The same large meta-analysis of approximately 10,000 patients also quantified ototoxicity. The average frequency of cochlear toxicity was 2.4% for netilmicin, which is markedly lower than the rates for amikacin (13.9%), gentamicin (8.3%), and tobramycin (6.1%) [1]. Similarly, the average frequency of vestibular toxicity was 1.4% for netilmicin, compared to 3.2% for gentamicin, 3.7% for tobramycin, and 3.3% for amikacin [1]. A direct comparative trial against tobramycin also noted a lower, though not statistically significant, incidence of ototoxicity with netilmicin (3% vs. 10%, P = 0.4) [2].

Ototoxicity Cochlear Toxicity Vestibular Toxicity

Distinct Pharmacokinetic Profile: Longer Terminal Half-Life and Altered Tissue Kinetics vs. Gentamicin

A two-compartment pharmacokinetic study in 11 patients revealed that netilmicin has a significantly longer terminal half-life (198 hours) compared to gentamicin, as established in a previously reported but similar study [1]. This prolonged terminal phase reflects the slow release of drug from a deep tissue compartment. Furthermore, the rate constant for tissue influx (k12) was significantly lower for netilmicin than for gentamicin [1]. No significant differences were found in other parameters like volume of distribution, total body clearance, or amount of drug in the tissue compartment at the end of therapy [1].

Pharmacokinetics Tissue Accumulation Therapeutic Drug Monitoring

Once-Daily Dosing Optimization: Defined Dosing and Monitoring Parameters for Netilmicin

Clinical studies have established specific dosing and monitoring guidelines for netilmicin that differ from other aminoglycosides. A study in 41 ICU patients determined that for once-daily (od) administration, the required initial daily dose of netilmicin is 7 mg/kg body weight (median) in patients with normal renal function [1]. The same study concluded that for thrice-daily (t.i.d.) administration, the peak level should be measured 30 minutes after the end of a 30-minute infusion [1]. Furthermore, a novel monitoring strategy was validated, showing a significant correlation between a single serum concentration obtained 8 hours after a dose and the subsequent development of nephrotoxicity, offering a simplified approach to therapeutic drug monitoring [2].

Once-Daily Dosing Therapeutic Drug Monitoring Dosing Regimens

Variable Activity Against AAC(3) Enzymes: A Differentiated Resistance Spectrum from Amikacin and Tobramycin

While netilmicin overcomes ANT(2'')-mediated resistance, its activity against strains producing acetylating enzymes (AAC) is variable and distinct from other aminoglycosides. Netilmicin is active against strains with the AAC(3)-I enzyme, but is not active against strains producing other AAC(3) subtypes (e.g., AAC(3)-II), AAC(2'), or AAC(6') [1]. Notably, in a head-to-head study of 4,070 gram-negative isolates, netilmicin's activity against gentamicin-resistant strains (MIC > 16 μg/mL) paralleled that of amikacin, with the key exception of Providencia stuartii, which was inhibited by amikacin but not by netilmicin [2].

AAC(3) Enzymes Resistance Mechanisms Comparative Susceptibility

Optimized Research and Clinical Scenarios for Netilmicin (CAS 56391-56-1) Based on Evidence


Treatment of Serious Infections Caused by Gentamicin-Resistant, ANT(2'')-Producing Enterobacteriaceae

Given its demonstrated activity against 80-90% of gentamicin-resistant isolates of Citrobacter, Enterobacter, E. coli, and Klebsiella, which commonly harbor the ANT(2'') adenylating enzyme [1], netilmicin is a scientifically sound choice for empirical or targeted therapy in settings where this resistance mechanism is prevalent. This is supported by its classification as an agent used for infections resistant to gentamicin [2]. For procurement, this justifies stocking netilmicin in hospital formularies or research reagent libraries serving regions with documented ANT(2'')-mediated resistance.

Clinical and Preclinical Studies in Populations at High Risk for Aminoglycoside Toxicity

The robust evidence of significantly reduced nephrotoxicity (8.7% vs. 14.0% for gentamicin) and ototoxicity (cochlear: 2.4% vs. 8.3% for gentamicin; vestibular: 1.4% vs. 3.2% for gentamicin) [3] makes netilmicin the preferred aminoglycoside for patients with pre-existing renal impairment, those receiving prolonged courses, or those at high risk for ototoxicity (e.g., cystic fibrosis patients, elderly). In preclinical models, it provides a comparator with a differentiated safety profile for studying aminoglycoside toxicity mechanisms.

Therapeutic Drug Monitoring (TDM) Research and Once-Daily Dosing Protocol Development

The validated once-daily dosing (initial 7 mg/kg) and specific TDM parameters (30-min post-infusion peak for t.i.d., 8-hour single-sample monitoring for toxicity prediction) [4] make netilmicin an ideal candidate for studies focused on optimizing aminoglycoside administration. Its distinct pharmacokinetics, including a 198-hour terminal half-life [5], provide a unique model for investigating drug accumulation, tissue kinetics, and the pharmacodynamics of once-daily dosing regimens, differentiating it from gentamicin.

Susceptibility Testing Panel Inclusion for Differentiating AME-Based Resistance

Netilmicin's specific and well-characterized resistance profile against various aminoglycoside-modifying enzymes (active against ANT(2''), AAC(3)-I; inactive against AAC(3)-II, AAC(2'), AAC(6')) [6] makes it a valuable tool in microbiology. Including netilmicin in antibiotic susceptibility testing panels can help infer the underlying resistance mechanism in clinical isolates, aiding in epidemiological surveillance and guiding targeted therapy where molecular testing is unavailable. For industrial antibiotic developers, it serves as a reference compound for characterizing novel aminoglycoside derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Netilmicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.